
Allyl p-toluenesulphonate
Overview
Description
Allyl p-toluenesulphonate is a useful research compound. Its molecular formula is C10H12O3S and its molecular weight is 212.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of Allyl 4-Methylbenzenesulfonate include high gastrointestinal absorption and permeability across the blood-brain barrier . The compound also exhibits inhibitory effects on CYP1A2 and CYP2C19, enzymes involved in drug metabolism . Its skin permeation is low, as indicated by its Log Kp value .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Allyl 4-Methylbenzenesulfonate . .
Biochemical Analysis
Biochemical Properties
Allyl p-toluenesulphonate plays a crucial role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with various biomolecules, including enzymes such as esterases and sulfatases. These interactions often involve the formation of covalent bonds between the sulfonate group of this compound and the active sites of these enzymes, leading to enzyme inhibition or modification. This compound is also known to interact with proteins, altering their structure and function through sulfonation reactions .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways by modifying key signaling proteins. This modification can lead to changes in gene expression and cellular metabolism. For instance, this compound can inhibit certain kinases, thereby affecting downstream signaling cascades. Additionally, it can induce oxidative stress in cells, leading to alterations in cellular homeostasis and potentially triggering apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The sulfonate group of the compound can form stable covalent bonds with nucleophilic residues in proteins and enzymes, such as serine, threonine, and cysteine. This binding can result in enzyme inhibition or activation, depending on the specific target. Furthermore, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or high temperatures. Long-term exposure to this compound has been shown to cause persistent changes in cellular function, including sustained inhibition of certain enzymes and prolonged oxidative stress .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can induce mild biochemical changes without significant toxicity. At higher doses, this compound can cause adverse effects, including severe oxidative stress, cellular damage, and toxicity. Threshold effects have been observed, where a certain dosage level leads to a dramatic increase in toxic effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as sulfatases and esterases, leading to the formation of various metabolites. These metabolic reactions can affect the overall metabolic flux and alter the levels of key metabolites in cells. The compound’s interaction with metabolic enzymes can also influence the activity of other metabolic pathways, potentially leading to metabolic imbalances .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transport proteins and binding proteins, facilitating its movement across cellular membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific cellular compartments. Accumulation of this compound in certain tissues can lead to localized biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. The localization of the compound can also influence its interactions with other biomolecules and its overall impact on cellular function .
Biological Activity
Allyl p-toluenesulphonate (APT) is an organosulfur compound that has garnered attention in various fields of chemical biology and medicinal chemistry due to its potential biological activities. This article delves into the biological activity of APT, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.
- Chemical Structure : this compound is characterized by the presence of an allyl group attached to a p-toluenesulfonyl moiety. Its molecular formula is C₉H₁₀O₃S.
- Synthesis : APT can be synthesized via sulfonylation reactions involving allyl alcohol and p-toluenesulfonyl chloride under mild conditions, often utilizing catalytic bases such as triethylamine or potassium carbonate .
Antiproliferative Effects
Recent studies have demonstrated that APT exhibits significant antiproliferative effects against various cancer cell lines. For instance, a study investigated the growth inhibitory effects of several synthetic sulfonate esters, including APT, on human breast cancer cells (MCF-7). The results indicated that compounds with similar structures to APT showed promising activity, with some derivatives achieving low IC₅₀ values (the concentration required to inhibit cell growth by 50%) against MCF-7 cells .
Table 1: Antiproliferative Activity of this compound and Related Compounds
Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 125.90 | Induction of apoptosis and cell cycle arrest |
3-Methoxyphenyl p-toluenesulfonate | MCF-7 | 89.83 | Induction of apoptosis and cell cycle arrest |
Control | - | >200 | - |
The mechanism through which APT exerts its biological effects appears to involve the induction of apoptosis in cancer cells. Studies have shown that treatment with APT leads to an increase in early and late apoptotic markers, indicating a dose-dependent response. In particular, the proportion of cells undergoing apoptosis significantly increased when treated with APT compared to controls .
Additionally, APT has been observed to cause cell cycle arrest at the G2/M phase, which is critical for halting the proliferation of cancerous cells. This effect was quantified using flow cytometry techniques, revealing a marked increase in the G2/M population following treatment with APT .
Study on Breast Cancer Cells
In a pivotal study examining the biological activity of sulfonate esters on breast cancer cells, APT was included among several compounds evaluated for their antiproliferative properties. The study found that APT induced significant cell cycle arrest and apoptosis in MCF-7 cells. The findings suggest that APT could be further explored as a potential therapeutic agent in breast cancer treatment .
Toxicological Considerations
While exploring the biological activity of APT, it is also essential to consider its toxicological profile. The compound's safety and potential side effects were assessed in vitro, revealing that while it effectively inhibits cancer cell growth, it also exhibits some degree of cytotoxicity towards non-cancerous cells. This necessitates further research into optimizing its therapeutic index for clinical applications .
Scientific Research Applications
Applications in Organic Synthesis
Allyl p-toluenesulphonate is particularly valuable as a leaving group in nucleophilic substitution reactions. Its applications include:
- Synthesis of Peptides : It is employed in the synthesis of peptides by facilitating the formation of peptide bonds through nucleophilic attack on the carbonyl carbon of amino acid derivatives.
- Modification of Amino Acids : The compound is used to modify amino acids and peptides for various biological studies, enhancing their properties for therapeutic applications.
- Polymer Chemistry : this compound serves as an initiator in the synthesis of polyoxazolines, which are important for drug delivery systems due to their biocompatibility and ability to form hydrogels .
Table 1: Key Reactions Involving this compound
Peptide Synthesis
A study demonstrated the use of this compound in synthesizing complex peptides. The compound facilitated efficient coupling reactions, allowing for high yields and purity of the final products. The versatility of this reagent enabled the incorporation of various amino acids, showcasing its utility in peptide chemistry.
Polymer Applications
Research on polyoxazolines synthesized using this compound highlighted its role as an initiator. The resulting polymers exhibited favorable properties for drug delivery applications, including controlled release profiles and biocompatibility. This study emphasized the potential of this compound in developing advanced materials for biomedical use .
Medicinal Chemistry Applications
In medicinal chemistry, this compound has been investigated for its potential therapeutic applications:
- Drug Modifications : The compound's ability to modify biologically active molecules has been explored for enhancing drug efficacy and selectivity.
- Therapeutic Agents : Research has indicated that derivatives of this compound may possess interesting biological activities, warranting further investigation into their pharmacological properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing allyl p-toluenesulphonate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of p-toluenesulfonyl chloride with allyl alcohol under controlled conditions. A common method involves refluxing p-toluenesulfonyl chloride with allyl alcohol in an aprotic solvent (e.g., dichloromethane or benzene) at 60–80°C for 2–3 hours, followed by neutralization and purification via column chromatography . Reaction time and stoichiometric ratios are critical: excess allyl alcohol (1.2–1.5 equivalents) minimizes side products like disulfonates. Evidence from similar sulfonate syntheses suggests that catalytic bases (e.g., pyridine) improve yields by scavenging HCl generated during the reaction .
Q. How can researchers safely handle this compound in laboratory settings?
Safety protocols include:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, which may cause burns or allergic reactions .
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- First Aid : For skin contact, wash immediately with soap and water for 15 minutes; for eye exposure, rinse with water for 15 minutes and seek medical attention .
- Storage : Keep in a cool, dry place away from oxidizing agents and bases to prevent decomposition .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Key methods include:
- ¹H NMR : Look for signals at δ 2.45 ppm (singlet, aromatic -CH₃), δ 4.8–5.2 ppm (allyl protons), and δ 7.3–7.8 ppm (aromatic protons) .
- IR Spectroscopy : Strong absorption bands near 1360 cm⁻¹ (S=O asymmetric stretch) and 1170 cm⁻¹ (S=O symmetric stretch) confirm the sulfonate group .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 212 (C₁₀H₁₂O₃S⁺) and fragment ions at m/z 155 (loss of C₃H₅O) .
Advanced Research Questions
Q. How can contradictions in spectral data for this compound derivatives be resolved during structural elucidation?
Discrepancies often arise from impurities or stereochemical variations. Strategies include:
- Cross-Validation : Compare NMR/IR data with computational simulations (e.g., DFT calculations) to confirm peak assignments .
- Chromatographic Purity Checks : Use HPLC with UV detection (λ = 254 nm) to verify sample homogeneity. Mobile phases like acetonitrile/water (70:30) with 0.1% trifluoroacetic acid improve resolution .
- X-ray Crystallography : Resolve ambiguous stereochemistry by growing single crystals in solvents like ethyl acetate/hexane mixtures .
Q. What mechanistic insights explain the reactivity of the allyl group in this compound during nucleophilic substitutions?
The allyl group’s sp³-hybridized terminal carbon facilitates SN2 reactions, while its conjugation with the sulfonate group stabilizes transition states. In propargylation reactions, the allyl moiety acts as a leaving group, enabling regioselective attacks at the β-carbon. Kinetic studies suggest polar aprotic solvents (e.g., DMF) enhance nucleophilicity, whereas protic solvents favor elimination side reactions .
Q. How can researchers optimize chromatographic methods for quantifying trace impurities in this compound?
- Column Selection : Use C18 reverse-phase columns (5 µm, 250 mm × 4.6 mm) for high resolution.
- Mobile Phase : A gradient of methanol/water (60:40 to 90:10 over 20 minutes) effectively separates this compound from common impurities like unreacted p-toluenesulfonyl chloride .
- Detection : UV detection at 220 nm provides sensitivity for sulfonate derivatives. Limit of quantification (LOQ) can reach 0.01% w/w with optimized injection volumes (10 µL) .
Q. Methodological Considerations
Q. What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Recrystallization from ethyl acetate/hexane (1:3 v/v) yields colorless crystals with >99% purity. Slow cooling (1°C/min) minimizes occluded solvents. Alternative systems include toluene/ethanol (2:1), though this may co-precipitate disulfonate byproducts .
Q. How should researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC at 25°C, 40°C, and 60°C over 72 hours. This compound is most stable at pH 4–7, hydrolyzing rapidly in strongly alkaline conditions (t₁/₂ < 1 hour at pH 12) .
- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset at 180°C, with mass loss corresponding to SO₂ and allyl alcohol release .
Q. Data Interpretation and Contradictions
Q. Why might NMR spectra of this compound show unexpected splitting patterns?
Dynamic effects, such as restricted rotation around the sulfonate-allyl bond, can cause splitting. Variable-temperature NMR (e.g., –40°C to 60°C) can clarify whether conformational exchange broadens peaks at room temperature .
Q. How can conflicting bioactivity data for sulfonate derivatives be addressed in structure-activity relationship (SAR) studies?
Standardize assay conditions (e.g., cell lines, incubation times) and validate purity (>95% by HPLC). For example, impurities like residual thionyl chloride (used in synthesis) may inhibit enzymes, leading to false negatives. Include control experiments with purified batches to isolate compound-specific effects .
Preparation Methods
Preparation by Reaction of p-Toluenesulfonic Acid Derivatives with Allyl Sources
Direct Allylation of p-Toluenesulfonic Acid or Its Salts
A common industrially relevant method involves the reaction of p-toluenesulfonic acid or its salt derivatives with allyl compounds such as allyl halides or allyl alcohol under catalytic or basic conditions to form allyl p-toluenesulphonate.
-
$$
\text{p-Toluenesulfonic acid (or salt)} + \text{Allyl source} \rightarrow \text{this compound}
$$ -
- Use of allyl halides (e.g., allyl chloride) or allyl alcohol as the allyl source.
- Catalysts or bases to promote nucleophilic substitution.
- Solvents such as acetonitrile or toluene.
- Reaction temperatures typically range from 25°C to 100°C depending on the catalyst and solvent system.
Esterification of p-Toluenesulfonic Acid with Allyl Alcohol
Another practical approach is the direct esterification of p-toluenesulfonic acid with allyl alcohol catalyzed by acidic catalysts.
-
- React p-toluenesulfonic acid with excess allyl alcohol.
- Use acid catalysts such as p-toluenesulfonic acid itself or sulfuric acid.
- Remove water formed during the reaction by azeotropic distillation or drying agents.
- Reaction temperatures around 130-140 °C.
- Post-reaction purification includes washing with water and base, followed by distillation.
-
- High purity (>99%) allyl esters can be obtained.
- Yields typically exceed 90% under optimized conditions.
Though the examples from literature focus on alkylcarboxylic allyl esters, the methodology is analogous for this compound synthesis.
Summary Table of Preparation Methods
Method | Key Reagents/Conditions | Advantages | Notes |
---|---|---|---|
Reaction of p-toluenesulfonic acid derivatives with allyl halides or allyl alcohol | p-Toluenesulfonic acid/salts + allyl halide/alcohol, base or catalyst, 25-100 °C, solvents like acetonitrile or toluene | Straightforward; scalable for industrial production | Control of molar ratios critical; solvent and temperature affect yield |
Catalytic O-allylation with Ru complexes | Allyl alcohol + aromatic hydroxyl compounds, Ru-Cp catalyst, phosphine ligands, acidic environment, 40-150 °C | High selectivity; catalytic process | More relevant for allyl aryl ethers; insight into allylation chemistry |
Acid-catalyzed esterification | p-Toluenesulfonic acid + allyl alcohol, acid catalyst, 130-140 °C, azeotropic removal of water | High purity; high yield; well-established | Requires removal of water; distillation needed for purification |
Detailed Research Findings and Considerations
Molar Ratios and Reaction Optimization: The molar ratio of reactants such as compound (II) to allyl p-toluenesulfonate significantly influences the formation of intermediates and final product yield. Ratios from 1:1.1 to 1:1.5 have been found optimal in some synthetic schemes.
Solvent Effects: Solvent choice impacts reaction rates and selectivity. Acetonitrile is preferred for certain steps due to its polarity and ability to dissolve reactants efficiently, while toluene is favored for its apolar nature in catalytic allylation.
Temperature Control: Maintaining reaction temperatures between 80-100 °C is common for efficient allylation without decomposition. Lower temperatures (25-30 °C) are used in preparatory steps involving dehydrating agents.
Catalyst and Base Selection: For condensation reactions involving this compound intermediates, bases like pyridine and catalysts such as morpholine or piperidine improve yields and selectivity.
Purification Techniques: Post-reaction workup typically involves pH adjustment, extraction with organic solvents like methyl tertiary butyl ether, washing with aqueous base, and solvent removal to isolate pure this compound or related esters.
Properties
IUPAC Name |
prop-2-enyl 4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3S/c1-3-8-13-14(11,12)10-6-4-9(2)5-7-10/h3-7H,1,8H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBJCQGJFPHZRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197600 | |
Record name | Allyl p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4873-09-0 | |
Record name | 2-Propen-1-yl 4-methylbenzenesulfonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4873-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Allyl p-toluenesulfonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004873090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyl p-toluenesulphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40197600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyl p-toluenesulphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ALLYL P-TOLUENESULFONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XQB2N49MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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